molecular formula C19H15ClN6OS B11268315 4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11268315
M. Wt: 410.9 g/mol
InChI Key: LOLZHZGWDADXJH-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide features a benzamide core linked to a 1,2,4-thiadiazole ring, which is further substituted with a 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole moiety. Key characteristics include:

  • Molecular formula: C20H16ClN7OS (assuming alignment with analogs in and ).
  • Functional groups: Chlorobenzamide (electron-withdrawing), thiadiazole (heterocyclic), triazole (aromatic), and methyl substituents.
  • Physicochemical properties: High lipophilicity (logP ~4.5), moderate polar surface area (~70 Ų), and hydrogen-bonding capacity (1 donor, 7 acceptors) .

Properties

Molecular Formula

C19H15ClN6OS

Molecular Weight

410.9 g/mol

IUPAC Name

4-chloro-N-[3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H15ClN6OS/c1-11-3-9-15(10-4-11)26-12(2)16(23-25-26)17-21-19(28-24-17)22-18(27)13-5-7-14(20)8-6-13/h3-10H,1-2H3,(H,21,22,24,27)

InChI Key

LOLZHZGWDADXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a thiosemicarbazide with a suitable electrophile.

    Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a benzamide derivative under appropriate conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and benzamide moieties, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Compound ID/Ref. Triazole Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-Methylphenyl C20H16ClN7OS ~442.9 logP 4.5, Cl for enhanced electrophilicity
G193-0089 3-(Methylsulfanyl)phenyl C19H15ClN6O2S2 442.95 logP 4.55, increased steric bulk due to SMe group
3,5-Dimethylphenyl C21H18ClN7OS ~456.0 Enhanced hydrophobicity (logP ~4.7), dual methyl groups for π-π stacking

Key Findings :

  • The methylsulfanyl group (G193-0089) introduces a sulfur atom, which may enhance intermolecular interactions (e.g., S···H bonds) .

Core Heterocycle Modifications

Compound ID/Ref. Core Structure Molecular Formula Molecular Weight Spectral Data (IR/NMR)
Target Compound 1,2,4-Thiadiazole C20H16ClN7OS ~442.9 IR: C=O (1670 cm⁻¹), C-Cl (702 cm⁻¹)
1,3-Benzoxazole C22H15ClN4OS 419.0 IR: C=N (1596 cm⁻¹), C-Cl (702 cm⁻¹); 1H-NMR: δ 9.55 (triazole H)
1,3-Thiazole C10H5ClF2N2OS 282.7 IR: C=O (1617 cm⁻¹); N-H⋯N hydrogen bonding

Key Findings :

  • Replacement of thiadiazole with benzoxazole () reduces nitrogen content, altering electron density and hydrogen-bonding capacity.
  • Thiazole-based analogs () exhibit lower molecular weights and distinct hydrogen-bonding patterns (e.g., centrosymmetric dimers) .

Substituent Effects on Bioactivity and Solubility

Compound ID/Ref. Substituent on Benzamide logP logSw Biological Notes
Target Compound 4-Chloro 4.5 -4.76 Moderate solubility; Cl enhances electrophilic reactivity
3-Methoxy 3.8 -4.2 Improved solubility (methoxy as H-bond acceptor)
(8a) Acetylpyridinyl 2.8 -3.5 Lower logP due to polar acetyl group; potential for kinase inhibition

Key Findings :

  • Methoxy substituents () reduce logP and improve aqueous solubility, beneficial for oral bioavailability .
  • Acetylpyridinyl groups () introduce polarity but may reduce membrane permeability .

Crystallographic and Conformational Analysis

Compound ID/Ref. Dihedral Angles (°) Hydrogen Bonds Packing Features
Pyrazole-triazole: 7.59 N-H⋯N, N-H⋯S Chains via N-H⋯F, C-H⋯S interactions
Pyrazole-fluorophenyl: 74.79 π-π stacking (triazole-phenyl) Supramolecular chains along [40,10]

Key Findings :

  • Planar triazole-thiadiazole systems in the target compound likely promote π-π stacking, similar to .
  • N-H⋯S bonds () stabilize crystal packing, a feature absent in non-sulfur analogs .

Biological Activity

The compound 4-chloro-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN6SC_{17}H_{17}ClN_{6}S with a molecular weight of approximately 366.87 g/mol. The structure consists of a benzamide core substituted with a chloro group and a thiadiazole-triazole moiety, which is crucial for its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, particularly 14α-demethylase, which is essential for ergosterol biosynthesis in fungi.

Research Findings

  • Inhibition of Fungal Growth : The compound exhibited significant antifungal activity against various strains of Candida and Aspergillus species. It was found to inhibit the growth of Candida albicans with an IC50 value comparable to established antifungal agents like fluconazole .
  • Bacterial Activity : The compound showed moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound induced cytotoxic effects in human cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer). The IC50 values were reported at 36 μM and 34 μM respectively, suggesting a promising anticancer profile .
  • Mechanism of Action : The compound's ability to induce apoptosis was linked to the activation of caspase pathways, which are critical in programmed cell death processes .

Anti-inflammatory Activity

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds with anti-inflammatory properties can provide therapeutic benefits.

Findings

  • Inhibition of Pro-inflammatory Cytokines : The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, indicating its potential as an anti-inflammatory agent.
  • Animal Studies : In vivo studies showed that treatment with the compound resulted in reduced swelling and pain in models of acute inflammation, further supporting its therapeutic potential .

Comparative Analysis

Activity TypeIC50 ValueTarget Organisms/CellsReference
Antifungal~20 μMCandida albicans, Aspergillus
AntibacterialModerateStaphylococcus aureus, E. coli
Anticancer36 μM (HCT-116)Colon cancer cells
Anti-inflammatoryN/ATNF-α and IL-6 levels

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